molecular formula C15H8N4O2 B8359883 Pyrazino[2,3-alpha]phenazine-11-carboxylic acid

Pyrazino[2,3-alpha]phenazine-11-carboxylic acid

Cat. No.: B8359883
M. Wt: 276.25 g/mol
InChI Key: XTECTQGMEUFVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazino[2,3-alpha]phenazine-11-carboxylic acid is a useful research compound. Its molecular formula is C15H8N4O2 and its molecular weight is 276.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H8N4O2

Molecular Weight

276.25 g/mol

IUPAC Name

pyrazino[2,3-a]phenazine-11-carboxylic acid

InChI

InChI=1S/C15H8N4O2/c20-15(21)8-2-1-3-10-12(8)19-14-11(18-10)5-4-9-13(14)17-7-6-16-9/h1-7H,(H,20,21)

InChI Key

XTECTQGMEUFVLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C3C=CC4=NC=CN=C4C3=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-nitro-(quinoxalinylamino)benzoic acid (0.8 g, 2.58 mmol) in 5M NaOH (40 mL) was treated with NaBH4 (0.9 g, 12.9 mmol), and the mixture was heated under reflux for 2 h. The cooled mixture was diluted with water (40 mL), then neutralized with glacial AcOH to give pyrazino[2,3-α]phenazine-11-carboxylic acid (0.52 g, 73%): mp (MeOH/Et3N/AcOH)>350° C. 1H NMR [CF3CO2D] δ 8.62 (dd, J=8.8, 7.3 Hz, 1 H, H-9), 8.91 (d, J=9.8 Hz, 1 H, H-5 or H-6), 8.97 (d, J=9.8 Hz, H-5 or H-6), 9.18 (dd, J=8.8, 1.0 Hz, 1 H, H-8), 9.47 (dd, J=7.3, 1.0 Hz, 1 H, H-10), 9.57 (d, J=2.2 Hz, 1 H, H-2 or H-3), 9.65 (d, J=2.2 Hz, 1 H, H-2 or H-3),
Name
3-nitro-(quinoxalinylamino)benzoic acid
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

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